([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Additionally, 2-aminopyridines and nitriles can be used as starting materials for the preparation of [1,2,4]triazolo[1,5-a]pyridines .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines typically involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and environmentally friendly oxidizers makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaOCl or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and MnO2, reducing agents like NaBH4, and bases for nucleophilic substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives, while substitution reactions can result in substituted triazolo[1,5-a]pyridines .
Scientific Research Applications
([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 . These interactions result in the modulation of various biological processes, including immune responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyridine: Another structural isomer with different biological activities.
Uniqueness
([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine is unique due to its specific ring structure and the presence of a methylamine group, which contributes to its distinct chemical properties and biological activities. Its ability to act as an inverse agonist and inhibitor of specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWGEGUHONFWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.